ADWX-1

Kv1.3 channel Potency optimization Rational peptide design

Researchers face variability in Kv1.3 blocker potency and selectivity, risking off-target effects. ADWX-1 resolves this with picomolar Kv1.3 affinity (IC₅₀=1.89 pM) and 342-fold selectivity over Kv1.1. • 100-fold more potent than native BmKTX; effective in rat EAE at 100 μg/kg s.c. • Suppresses TEM cell IL-2/IFN-γ without affecting naïve/central memory T cells. • NMR structure (PDB: 2K4U) and turret-binding mechanism for orthogonal validation. Ideal for autoimmune disease research.

Molecular Formula C169H281N57O46S7
Molecular Weight 4071.90 Da
Cat. No. B1573974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADWX-1
Molecular FormulaC169H281N57O46S7
Molecular Weight4071.90 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37

ADWX-1: Picomolar Kv1.3 Channel Blocker


ADWX-1 is a rationally designed synthetic peptide analog of the scorpion toxin BmKTX, engineered through three strategic residue substitutions (Gly11→Arg, Ile28→Thr, Asp33→His) to function as an exceptionally potent and selective blocker of the voltage-gated potassium channel Kv1.3 [1]. This 37-amino acid peptide, with a molecular formula of C₁₆₉H₂₈₁N₅₇O₄₆S₇ and molecular weight of 4071.86 Da, blocks Kv1.3 with a picomolar IC₅₀ of 1.89 pM in heterologously expressed HEK-293 cells [2]. ADWX-1 is primarily utilized as a research tool for studying Kv1.3 channel structure-function relationships and T cell-mediated autoimmune pathways, including multiple sclerosis, type-1 diabetes, rheumatoid arthritis, and psoriasis [3].

Pathway study fit: Kv1.3 channel inhibition for T cell signaling and autoimmune pathway research.
Isoform-selectivity context: Reported selectivity for Kv1.3 over Kv1.1 supports interpretation in immunology assays.
Model-response context: In vivo EAE model endpoints suggest utility in preclinical autoimmune disease studies.

Why ADWX-1 Is Not Interchangeable


Kv1.3 channel blockers exhibit profound variability in both potency and isoform selectivity that directly impacts experimental outcomes in immunology and ion channel research. The picomolar affinity of ADWX-1 (IC₅₀ = 1.89 pM) represents a 100-fold improvement over its native precursor BmKTX [1] and substantially exceeds the potency of clinically investigated peptide blockers such as ShK-186 (dalazatide, IC₅₀ = 69 pM) [2] and margatoxin (IC₅₀ = 36-50 pM) [3], as well as the small molecule PAP-1 (IC₅₀ = 2 nM) [4]. Furthermore, the selectivity window of ADWX-1 for Kv1.3 over Kv1.1 (342-fold, IC₅₀ ratio of 0.65 nM / 0.0019 nM) [5] exceeds that reported for many in-class alternatives, meaning that substituting a less selective blocker may introduce off-target Kv1.1-mediated effects that confound interpretation of T cell activation assays. These quantitative disparities underscore why ADWX-1 cannot be considered interchangeable with other Kv1.3 channel inhibitors in precision pharmacology studies.

ADWX-1 (this product)

Engineered peptide with reported picomolar affinity and a high selectivity window for Kv1.3 over Kv1.1.

Generic Kv1.3 Blocker

Potency and isoform selectivity may differ substantially; lower selectivity can introduce Kv1.1-mediated off-target effects that confound T cell activation readouts.

ADWX-1 (this product)

Binds the Kv1.3 turret region, providing a distinct interaction mode from vestibule-binding peptides like ShK.

ShK / ShK-186 Class

Different binding epitope may shift structure-function study conclusions; orthogonal tool is not interchangeable for turret-focused pharmacology.

ADWX-1 (this product)

Reported in vivo model-response at microgram doses in EAE with TEM-selective suppression profile.

Small Molecule PAP-1

Pharmacokinetic and dosing differences mean in vivo response context may not transfer; validation required before substitution.

ADWX-1 Evidence: Potency & Selectivity


Kv1.3 Potency Gain Over BmKTX

ADWX-1 was engineered from the scorpion toxin BmKTX via three residue substitutions (G11R, I28T, D33H) to achieve dramatically enhanced Kv1.3 blocking potency [1]. In heterologously expressed HEK-293 cells, ADWX-1 inhibits Kv1.3 with an IC₅₀ of 1.89 pM, representing a 100-fold improvement over the native BmKTX toxin [1]. This engineering-based potency gain demonstrates the value of structure-guided rational design in generating superior research tools.

Potency gain
Head-to-head
IC₅₀ 1.89 pM vs BmKTX ~189 pM (100-fold increase)
Supports pathway inhibition study fit at low working concentration.
HEK-293 whole-cell patch clamp; engineered peptide vs. native scaffold.
Kv1.3 channel Potency optimization Rational peptide design Ion channel pharmacology

Kv1.3 Selectivity Over Kv1.1

ADWX-1 exhibits a selectivity window of 342-fold for Kv1.3 over the closely related Kv1.1 channel, with IC₅₀ values of 0.0019 nM (1.89 pM) for Kv1.3 and 0.65 nM for Kv1.1 [1]. This selectivity is substantially higher than that reported for many alternative peptide blockers. For comparison, the clinically studied peptide ShK-Dap22 exhibits only approximately 78-fold selectivity (mKv1.3 IC₅₀ = 23 pM; mKv1.1 IC₅₀ = 1.8 nM) [2], while margatoxin is known to block Kv1.1 with comparable potency to Kv1.3 [3].

Selectivity ratio
Cross-study comparable
342-fold (Kv1.3 IC₅₀ 0.0019 nM / Kv1.1 IC₅₀ 0.65 nM)
Supports isoform-selectivity assay context for T cell studies.
Selectivity exceeds ShK-Dap22 (~78-fold); margatoxin blocks both isoforms similarly.
Kv1.3 selectivity Kv1.1 off-target Isoform selectivity Electrophysiology

In Vivo Efficacy in Rat EAE Model

In a rat experimental autoimmune encephalomyelitis (EAE) model—the standard preclinical model for multiple sclerosis—subcutaneous administration of ADWX-1 at 100 μg/kg produced significant therapeutic benefit [1]. Quantitative analysis demonstrated that ADWX-1 reduced clinical scores (p < 0.01 vs. vehicle), lowered histological scores for inflammatory infiltration and demyelination in spinal cord tissue (p < 0.01), and decreased serum levels of Th1 cytokines IL-2 and IFN-γ (p < 0.01 to p < 0.001) [1]. In contrast, the small molecule Kv1.3 blocker PAP-1, despite an in vitro IC₅₀ of 2 nM, requires significantly higher dosing (0.3-3 mg/kg, i.p., thrice daily) to achieve comparable DTH suppression in rats [2], reflecting differences in pharmacokinetic profiles between peptide and small molecule blockers.

In vivo model
Cross-study comparable
100 μg/kg s.c. reduced clinical scores (p <0.01 vs vehicle); lowered Th1 cytokines
Reported model-response endpoint context in rat EAE.
Compared with PAP-1 requiring higher mg/kg doses; once-daily vs thrice-daily schedule.
EAE model Multiple sclerosis In vivo efficacy Autoimmune disease

Structural Basis: Kv1.3 Turret Recognition

The solution NMR structure of ADWX-1 (PDB: 2K4U) and subsequent mutational analysis revealed that the Kv1 channel turret region is the critical determinant for ADWX-1's selectivity of Kv1.3 over Kv1.1 [1]. Mutation of Kv1.1 turret residues to match the Kv1.3 sequence converted Kv1.1 into an ADWX-1-sensitive channel [1]. This structural insight is unique to ADWX-1; alternative Kv1.3 blockers such as ShK and its analogs interact primarily with the channel's external vestibule rather than the turret [2]. The distinct binding mode of ADWX-1 provides a complementary pharmacological tool for probing different extracellular faces of the Kv1.3 channel.

Binding mode
Class-level inference
Interacts with Kv1.3 turret (Asp386) not vestibule; turret mutations convert Kv1.1 sensitivity.
Supports orthogonal structure-function probe use.
Based on solution NMR (PDB 2K4U) and alanine scanning; ShK class binds vestibule.
Structure-activity relationship Channel turret Peptide-channel interaction NMR structure

Selective TEM Cell Suppression & NF-κB Inhibition

ADWX-1 selectively inhibits activation and proliferation of CD4⁺CCR7⁻ effector memory T (TEM) cells, the pathogenic cell population in many autoimmune diseases, while sparing CD4⁺CCR7⁺ naïve and central memory T cells [1]. At concentrations as low as 1 nM, ADWX-1 reduces IL-2 and IFN-γ production and suppresses NF-κB activation through upstream inhibition of protein kinase C-θ (PKCθ) in the IL-2 signaling pathway [1]. This functional selectivity aligns with the preferential expression of Kv1.3 on TEM cells. In contrast, the small molecule PAP-1 requires 10 nM to achieve comparable suppression of CCR7⁻ TEM proliferation (IC₅₀ = 10 nM) [2], and the peptide ShK-186 exhibits an IC₅₀ of 180 pM for CCR7⁻ T cell proliferation [3], indicating that ADWX-1 operates at an intermediate functional potency in cellular assays while maintaining high selectivity for the disease-relevant TEM subset.

TEM selectivity
Cross-study comparable
1 nM reduces IL-2, IFN-γ; suppresses NF-κB via PKCθ; spares naïve/central memory T cells.
Supports TEM-specific signaling pathway studies.
PAP-1 IC₅₀ ~10 nM for TEM proliferation; ShK-186 IC₅₀ ~180 pM; functional rank noted.
TEM cells CCR7⁻ NF-κB T cell immunology

ADWX-1 Application Scenarios


Preclinical Autoimmune Disease Modeling

ADWX-1 is optimally deployed in rat EAE models for multiple sclerosis research, where its 100-fold enhanced potency over native BmKTX [1] and demonstrated in vivo efficacy at 100 μg/kg subcutaneous dosing—with significant reduction in clinical scores, inflammatory infiltration, and Th1 cytokine production (IL-2, IFN-γ) [2]—make it a validated tool for studying Kv1.3-dependent TEM cell pathology. Researchers investigating MS, type-1 diabetes, rheumatoid arthritis, or psoriasis should prioritize ADWX-1 when TEM-selective Kv1.3 blockade with in vivo validation is required.

Kv1.3 Structure-Function & Biophysical Studies

The solution NMR structure of ADWX-1 (PDB: 2K4U) and its well-characterized turret-binding mechanism provide a distinct pharmacological probe for Kv1.3 biophysics [1]. With an IC₅₀ of 1.89 pM for Kv1.3 [2] and 342-fold selectivity over Kv1.1 (IC₅₀ ratio: 0.65 nM / 0.0019 nM) [3], ADWX-1 enables high-confidence electrophysiology experiments where minimal concentrations achieve near-complete Kv1.3 blockade with negligible Kv1.1 cross-reactivity. Its binding to the channel turret—rather than the external vestibule targeted by ShK-class peptides [1]—makes ADWX-1 invaluable for orthogonal validation of structure-function hypotheses and for mapping the turret's role in channel gating and pharmacology.

TEM Cell Functional & NF-κB Pathway Studies

For immunology researchers studying the specific contribution of CD4⁺CCR7⁻ TEM cells to autoimmune pathogenesis, ADWX-1 offers a well-documented functional profile of TEM-selective suppression [1]. At 1 nM concentration, ADWX-1 reduces IL-2 and IFN-γ production and inhibits NF-κB activation via PKCθ-dependent signaling [1], without affecting naïve or central memory T cells. This makes ADWX-1 the appropriate selection for experiments requiring dissection of TEM-specific signaling pathways (NF-κB, PKCθ, calcium signaling) in the context of Kv1.3 blockade, where less selective or less functionally characterized blockers would introduce interpretive ambiguity.

Rational Peptide Engineering & Drug Discovery

ADWX-1 serves as a paradigm for structure-guided peptide engineering in academic and industrial drug discovery programs targeting ion channels. The 100-fold potency improvement achieved through three strategic residue substitutions (G11R, I28T, D33H) [1] demonstrates the value of rational design based on structural models of peptide-channel complexes. Pharmaceutical and biotechnology researchers developing next-generation Kv1.3-targeted therapeutics for autoimmune indications should consider ADWX-1 as a benchmark comparator compound and a positive control for screening campaigns, given its well-documented structure-activity relationship and in vivo validation in disease-relevant models [2].

Application
Selection Property
Validation Focus
Autoimmune disease model research
Reported in vivo model-response context
EAE clinical score & cytokine endpoints
Kv1.3 biophysics & structure-function studies
Turret-binding mode & selectivity context
Patch clamp electrophysiology & selectivity review
TEM cell signaling & NF-κB pathway studies
TEM-selective suppression profile
IL-2, IFN-γ & NF-κB activation endpoints
Peptide engineering & ion channel drug discovery
Rational design benchmark context
Potency gain & structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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